1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane 1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16385489
InChI: InChI=1S/C21H22N2O2S2/c24-27(25,23-13-6-1-2-7-14-23)19-12-8-11-18(15-19)20-16-26-21(22-20)17-9-4-3-5-10-17/h3-5,8-12,15-16H,1-2,6-7,13-14H2
SMILES:
Molecular Formula: C21H22N2O2S2
Molecular Weight: 398.5 g/mol

1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane

CAS No.:

Cat. No.: VC16385489

Molecular Formula: C21H22N2O2S2

Molecular Weight: 398.5 g/mol

* For research use only. Not for human or veterinary use.

1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane -

Specification

Molecular Formula C21H22N2O2S2
Molecular Weight 398.5 g/mol
IUPAC Name 4-[3-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-1,3-thiazole
Standard InChI InChI=1S/C21H22N2O2S2/c24-27(25,23-13-6-1-2-7-14-23)19-12-8-11-18(15-19)20-16-26-21(22-20)17-9-4-3-5-10-17/h3-5,8-12,15-16H,1-2,6-7,13-14H2
Standard InChI Key VFHLGOAQUPWNFF-UHFFFAOYSA-N
Canonical SMILES C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4

Introduction

Chemical Identification and Structural Properties

1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane is classified as a sulfonamide derivative featuring a thiazole-azepane scaffold. Its systematic IUPAC name is 4-[3-(azepan-1-ylsulfonyl)phenyl]-2-phenyl-1,3-thiazole, reflecting the meta-substitution pattern of the sulfonyl group on the central phenyl ring .

Molecular Formula and Weight

The compound has a molecular formula of C21_{21}H22_{22}N2_{2}O2_{2}S2_{2} and a molecular weight of 398.5 g/mol . Key physicochemical properties, such as logP (3.01) and polar surface area (26.3 Ų), suggest moderate lipophilicity and potential blood-brain barrier permeability.

PropertyValue
Molecular FormulaC21_{21}H22_{22}N2_{2}O2_{2}S2_{2}
Molecular Weight398.5 g/mol
Exact Mass398.109 Da
Topological Polar Surface Area26.3 Ų
LogP3.01

Structural Characterization

The compound’s structure is defined by:

  • A 1,3-thiazole ring substituted at position 4 with a phenyl group.

  • A 3-sulfonamidophenyl group at position 2 of the thiazole.

  • A seven-membered azepane ring linked via a sulfonyl group .

The canonical SMILES string C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)C4=CC=CC=C4 and InChIKey VFHLGOAQUPWNFF-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 1-{[3-(2-Phenyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane likely involves multi-step protocols:

  • Thiazole Ring Formation: A Hantzsch thiazole synthesis between a bromoketone (e.g., α-bromoacetophenone) and a thioamide derivative could yield the 2-phenylthiazole core .

  • Sulfonation: Reaction of the phenyl intermediate with chlorosulfonic acid introduces the sulfonyl chloride group, which is subsequently coupled with azepane via nucleophilic substitution.

  • Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions may assemble the biaryl structure, as demonstrated in related triazolopyridinone derivatives .

Key Challenges

  • Regioselectivity: Ensuring meta-substitution on the central phenyl ring requires careful control of directing groups during sulfonation.

  • Stability: The sulfonamide linkage may hydrolyze under acidic or basic conditions, necessitating mild reaction protocols .

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaBiological ActivityKey Difference
Target CompoundC21_{21}H22_{22}N2_{2}O2_{2}S2_{2}Under investigationMeta-sulfonyl substitution
Para-substituted Analog C21_{21}H22_{22}N2_{2}O2_{2}S2_{2}Not reportedPara-sulfonyl substitution
3-(2-Phenylthiazol-4-yl)indole C17_{17}H11_{11}N3_{3}SAntitumor (CDK1 inhibition)Indole vs. azepane scaffold

Future Research Directions

  • Activity Profiling: Broad-spectrum screening against cancer cell lines and kinase panels to identify primary targets .

  • SAR Studies: Modifying the azepane ring size (e.g., six-membered piperidine) or introducing electron-withdrawing groups on the phenyl ring to enhance potency .

  • ADMET Optimization: Improving metabolic stability by replacing labile sulfonamide linkages with bioisosteres (e.g., sulfamides).

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